4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine - 896844-42-1

4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

Catalog Number: EVT-3122719
CAS Number: 896844-42-1
Molecular Formula: C17H17ClN4O
Molecular Weight: 328.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S)-1-[[(7R)-7-(3,4-Dichlorophenyl)-4,7-dihydro-5-methylpyrazolo[1,5]pyrimidin-6-yl]carbonyl]-2-(4-fluorophenyl)pyrrolidine

    Compound Description: This compound is an IKur potassium channel blocker. The research focuses on preparing novel crystalline forms of this compound, specifically the H2-1 dihydrate, H2-2 dihydrate, and N-3 anhydrate forms. [] These crystalline forms are investigated for their stability, flow properties, and suitability for pharmaceutical formulations. [] The research also explores the use of these novel forms in treating arrhythmias, particularly atrial fibrillation. []

7-(2-[18F]Fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile ([18F]1)

    Compound Description: [18F]1 is a pyrazolo[1,5-a]pyrimidine derivative designed for tumor imaging using Positron Emission Tomography (PET). [] Initial biodistribution studies indicated a slow clearance rate from excretory tissues, leading to modifications for improved properties. []

N-(2-(3-Cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)ethyl)-2-[18F]fluoro-4-nitrobenzamide ([18F]2)

    Compound Description: Similar to [18F]1, [18F]2 is also a pyrazolo[1,5-a]pyrimidine derivative radiolabeled with fluorine-18 for PET tumor imaging. [] The compound demonstrated a slow clearance rate in early biodistribution studies. []

(3-Cyano-7-(2-[18F]fluoroethylamino)pyrazolo[1,5-a]-pyrimidin-5-yl)methyl acetate ([18F]3)

    Compound Description: [18F]3, a modified pyrazolo[1,5-a]pyrimidine derivative incorporating a polar ester group, was synthesized as a potential PET radiotracer for tumor imaging. [] In vitro studies revealed higher uptake by S180 tumor cells compared to other derivatives. []

7-(2-[18F]Fluoroethylamino)-5-(hydroxymethyl)pyrazolo[1,5-a]-pyrimidine-3-carbonitrile ([18F]4)

    Compound Description: [18F]4, a pyrazolo[1,5-a]pyrimidine derivative with a polar hydroxyl group, was developed as a PET imaging agent for tumors. [] It showed improved in vitro uptake in S180 tumor cells and displayed an increasing tumor uptake trend in in vivo biodistribution studies. []

(S)-6-(3-Cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)-2-(2-[18F]fluoro-4-nitrobenzamido)hexanoic acid ([18F]5)

    Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine derivative containing a carboxylic acid group, investigated as a PET radiotracer for tumor imaging. [] In vitro studies indicated lower uptake by S180 tumor cells compared to other derivatives, and in vivo studies revealed decreased tumor uptake over time. []

LDN-193189 (LDN; 4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline)

    Compound Description: LDN-193189, also known as LDN, is a potent and selective inhibitor of activin receptor-like kinase 3 (ALK3), a type of bone morphogenetic protein (BMP) receptor. [] It effectively blocks SMAD phosphorylation in vitro and in vivo. [] Studies have demonstrated that LDN enhances liver regeneration after partial hepatectomy, potentially by increasing serum interleukin-6 levels and modulating other factors involved in liver regeneration. []

DMH2 (4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine; VU0364849)

    Compound Description: DMH2, also identified as VU0364849, is an antagonist of the BMP receptor ALK3. [] This compound has been shown to inhibit BMP signaling and promote liver regeneration after partial hepatectomy. []

VU0465350 (7-(4-Isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine; VU5350)

    Compound Description: VU0465350 (VU5350) is another ALK3 antagonist that inhibits BMP signaling. [] It has demonstrated efficacy in enhancing liver regeneration following partial hepatectomy. []

VU0469381 (5-(6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinolone; 1LWY)

    Compound Description: VU0469381 (1LWY) acts as an antagonist of ALK2, another BMP receptor subtype. [] Unlike ALK3 inhibitors, VU0469381 did not show any significant effect on liver regeneration. []

    Compound Description: [18F]DPA-714 is a radioligand that binds to the translocator protein 18 kDa (TSPO). [] It's used in Positron Emission Tomography (PET) imaging to visualize and study neuroinflammation. []

7-Chloro-N,N-dimethyl-5-[11C]methyl-4-oxo-3-phenyl-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide ([11C]SSR180575)

    Compound Description: [11C]SSR180575 is another TSPO radioligand employed in PET imaging for neuroinflammation studies. []

N-Methyl-N-(1-methylpropyl)-1-(2-chlorophenyl)isoquinoline-3-carboxamide (PK11195)

    Compound Description: PK11195 is a well-established TSPO ligand used in PET imaging to assess neuroinflammation. []

2-{1-[2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-2-piperidinyl}ethanol (CMPPE)

    Compound Description: CMPPE is characterized as a positive allosteric modulator of GABAB receptors. []

2-(7-Butyl-2-(4-(2-[18F]fluoroethoxy)phenyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamide (18F-VUIIS1018A)

    Compound Description: 18F-VUIIS1018A is a novel TSPO PET ligand designed for imaging glioma. [, ]

Properties

CAS Number

896844-42-1

Product Name

4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

IUPAC Name

4-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine

Molecular Formula

C17H17ClN4O

Molecular Weight

328.8

InChI

InChI=1S/C17H17ClN4O/c1-12-10-16(21-6-8-23-9-7-21)22-17(20-12)15(11-19-22)13-2-4-14(18)5-3-13/h2-5,10-11H,6-9H2,1H3

InChI Key

QAWHARBEBVBSFG-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCOCC3)C4=CC=C(C=C4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.